molecular formula C12H21BN2O4 B009197 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid CAS No. 109299-79-8

2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Cat. No. B009197
CAS RN: 109299-79-8
M. Wt: 268.12 g/mol
InChI Key: SOJAZSRAXNFWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2,4-Di(tert-butoxy)pyrimidine-5-boronic acid" is a compound with significance in various fields of chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, chemical reactions, and properties are crucial for its application in organic synthesis, pharmaceuticals, and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted with tert-butoxy groups and boronic acid functionalities, involves various strategies. One approach is the Pd(II)-catalyzed three-component synthesis, which facilitates the construction of complex pyrimidine structures through the formation of multiple bonds, demonstrating the compound's synthetic versatility and potential for functional group incorporation (Dhara et al., 2023). Another method involves the use of boronic esters in the synthesis of nucleoside analogues, highlighting the role of boronic acid functionalities in modifying nucleic acid analogues (Kim et al., 2012).

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by the presence of pyrimidine as the core structure, substituted with tert-butoxy groups and a boronic acid functionality. This structure is pivotal for its reactivity and interaction with other molecules. The electronic and structural properties of pyrimidine derivatives can be explored through computational studies, such as density functional theory (DFT), to understand their reactivity and potential applications (Malik et al., 2020).

Chemical Reactions and Properties

"this compound" undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by its boronic acid group. This reaction is essential for creating carbon-carbon bonds and synthesizing complex organic molecules. The tert-butoxy groups influence the molecule's solubility and reactivity, making it a versatile intermediate in organic synthesis (Li et al., 2014).

Scientific Research Applications

Synthesis and Structural Studies

  • 2,4-Di(tert-butoxy)pyrimidine-5-boronic acid is utilized in the synthesis of various pyrimidine derivatives. For instance, a study by Brown & Ogden (1981) demonstrates its use in the synthesis of pseudouridine. This process involves several steps, including the reaction of 2,4-di-t-butoxy-5-lithiopyrimidine in specific conditions to yield various pyrimidine derivatives.

Chemical Reactions and Compound Formation

  • Research by Komkov et al. (2006) shows that this compound can be involved in multi-component condensation reactions. These reactions result in the formation of heterocyclic compounds, such as 7-(1,3-dioxocyclohex-2-ylidene)-7,8-dihydropyrido[2,3-d]pyrimidines, which can form boron chelates.

Involvement in Catalytic Processes

  • Anaby et al. (2014) in their study, published in Organometallics, explore the reactions of boronic reagents, like this compound, with organometallic systems. This research is significant in understanding new reaction pathways and advancing chemical catalysis, particularly in dehydrogenative addition and catalytic aryl–boron coupling reactions (Anaby et al., 2014).

Role in Antitumor Activity Studies

  • The compound is also relevant in the synthesis of derivatives with potential antitumor activities. For example, Raić-Malić et al. (2000) discuss the synthesis of pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and their evaluation for antitumor activities.

Application in Coordination Chemistry

  • Studies like that of Azab et al. (2011) have investigated the coordination properties of pyrimidine derivatives with metal ions. Such studies contribute to the understanding of complex formation and potential applications in areas like sensor development and catalysis.

Utilization in Combinatorial Chemistry

  • The versatility of this compound is evident in its application in combinatorial chemistry for synthesizing libraries of compounds with potential biological activities. Xie et al. (2007) demonstrate this through the synthesis of a library of 2,4,5-substituted pyrimidines and their screening for antitumor activities.

properties

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6/h7,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAZSRAXNFWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371039
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109299-79-8
Record name (2,4-Di-tert-butoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Reactant of Route 4
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Reactant of Route 5
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid
Reactant of Route 6
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.